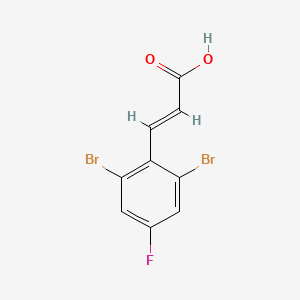
3-(2,6-Dibromo-4-fluorophenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an acrylic acid group. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective halogenation. The acrylic acid moiety can be introduced through a series of reactions involving the formation of a double bond and subsequent carboxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The acrylic acid group can be introduced through catalytic processes that allow for high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dibromo-4-fluorophenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the acrylic acid group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(2,6-Dibromo-4-fluorophenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The acrylic acid moiety allows for further chemical modifications, enabling the compound to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dibromo-2-fluorophenylboronic acid
- 3,3-Dibromo-2-trifluoromethyl acrylic acid ethyl ester
Uniqueness
3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is unique due to its specific combination of bromine, fluorine, and acrylic acid groups. This combination imparts distinct chemical properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C9H5Br2FO2 |
|---|---|
Peso molecular |
323.94 g/mol |
Nombre IUPAC |
(E)-3-(2,6-dibromo-4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-7-3-5(12)4-8(11)6(7)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |
Clave InChI |
CPUQMTFMIPPPDB-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1Br)/C=C/C(=O)O)Br)F |
SMILES canónico |
C1=C(C=C(C(=C1Br)C=CC(=O)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
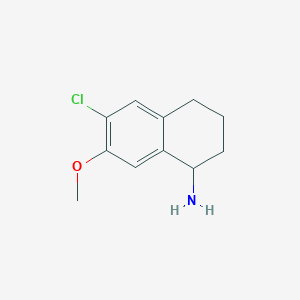
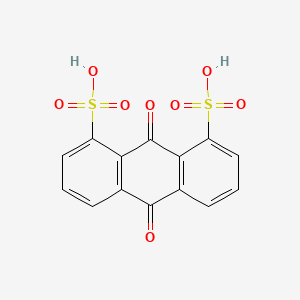
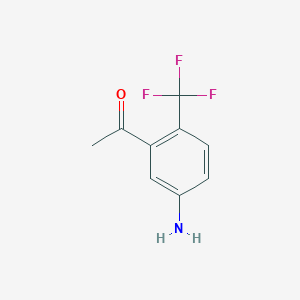

![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
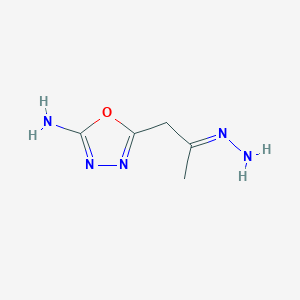

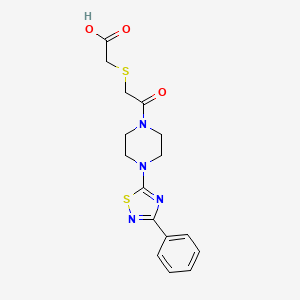

![N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide](/img/structure/B13107337.png)
